

# YS-363: Evaluating Synergistic Potential in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | YS-363    |           |
| Cat. No.:            | B12370453 | Get Quote |

A comprehensive review of available data indicates that **YS-363**, a novel quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitor, has demonstrated significant anti-cancer activity as a monotherapy in preclinical studies. However, as of November 2025, there is no publicly available experimental data detailing its synergistic effects when used in combination with other anti-cancer agents.

**YS-363** has been identified as a potent and selective reversible inhibitor of both wild-type and L858R mutant EGFR.[1] Preclinical research highlights its ability to inhibit cell proliferation and migration, and to induce G0/G1 cell cycle arrest and apoptosis in non-small cell lung cancer (NSCLC) models.[1] In xenograft models, oral administration of **YS-363** has been shown to substantially suppress tumor growth by inhibiting the EGFR signaling pathway.[1]

Despite these promising results as a standalone agent, the scientific literature and publicly accessible clinical trial databases do not yet contain studies evaluating the efficacy of **YS-363** in combination with other therapeutic modalities such as chemotherapy, immunotherapy, or other targeted agents. The exploration of such combination therapies is a critical step in the development of new cancer treatments to enhance efficacy and overcome potential resistance mechanisms.

## **Mechanism of Action: Targeting the EGFR Pathway**

**YS-363** functions by inhibiting the tyrosine kinase activity of EGFR, a key signaling protein that plays a crucial role in cell growth, proliferation, and survival. By blocking this pathway, **YS-363** effectively halts the uncontrolled growth of cancer cells that are dependent on EGFR signaling.









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Discovery of YS-363 as a highly potent, selective, and orally efficacious EGFR inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [YS-363: Evaluating Synergistic Potential in Combination Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12370453#ys-363-synergy-with-other-anti-canceragents]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com